![molecular formula C19H17N5O2S B2879863 N-(4-甲氧基苯并[d]噻唑-2-基)-1-甲基-N-(吡啶-2-基甲基)-1H-吡唑-5-甲酰胺 CAS No. 1209717-14-5](/img/structure/B2879863.png)

N-(4-甲氧基苯并[d]噻唑-2-基)-1-甲基-N-(吡啶-2-基甲基)-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

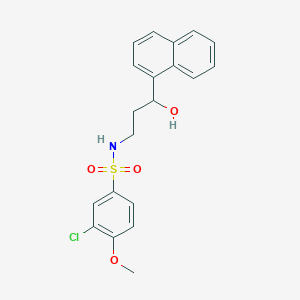

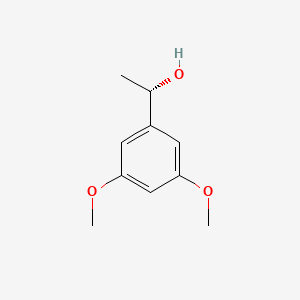

The compound is a complex organic molecule that likely contains a benzothiazole ring (a type of heterocyclic compound), a pyrazole ring (another type of heterocycle), and a carboxamide group . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized by coupling reactions, where two smaller molecules are joined together .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques like melting point determination and infrared spectroscopy .科学研究应用

合成和表征

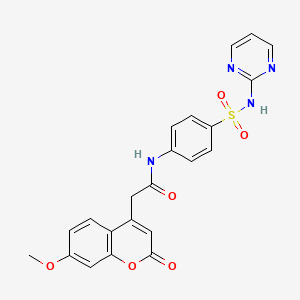

N-(4-甲氧基苯并[d]噻唑-2-基)-1-甲基-N-(吡啶-2-基甲基)-1H-吡唑-5-甲酰胺及其衍生物已在各种研究中合成和表征。已经探索了这些化合物在各种应用中的潜力,包括它们对癌细胞系的细胞毒活性。例如,已经报道了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺的合成及其随后转化为吡唑并[1,5-a]嘧啶衍生物,并评估了它们对艾氏腹水癌 (EAC) 细胞的细胞毒活性(Hassan, Hafez, & Osman, 2014)。

抗菌和抗结核活性

该化合物及其相关结构已被研究其抗菌和抗结核活性。已经合成了新型衍生物,显示出对各种细菌和真菌菌株的显着抑制活性。这包括设计和合成噻唑-氨基哌啶杂合类似物作为新型结核分枝杆菌 GyrB 抑制剂,显示出有希望的抗结核活性且细胞毒性低(Jeankumar 等人,2013 年)。

抗癌应用

在抗癌研究领域,已经探索了新型吡唑并[1,5-a]嘧啶和相关席夫碱的合成和体外细胞毒活性。这些化合物已针对各种人类癌细胞系进行测试,包括结肠癌、肺癌、乳腺癌和肝癌细胞,以了解它们的构效关系和作为抗癌剂的潜力(Hassan, Hafez, Osman, & Ali, 2015)。

抗菌活性

研究还集中在新型吡啶衍生物的抗菌活性上,展示了对所研究细菌和真菌菌株的可变且适度的活性。这突出了这些化合物在开发新型抗菌剂方面的潜力(Patel, Agravat, & Shaikh, 2011)。

作用机制

Target of Action

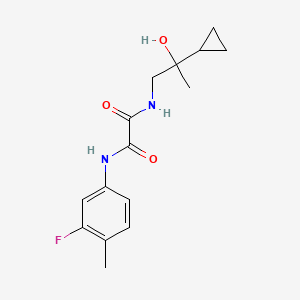

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway , leading to a decrease in the production of pro-inflammatory mediators . This results in the alleviation of inflammation and associated symptoms.

Result of Action

The compound’s inhibition of COX enzymes leads to a reduction in inflammation . In particular, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties have shown the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

生化分析

Biochemical Properties

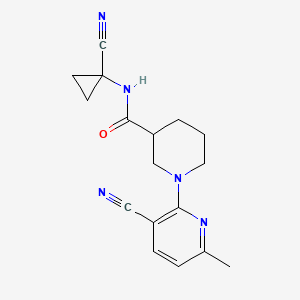

Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, thiazole derivatives have been reported to exhibit antibacterial activity

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Future studies should investigate these potential effects in various types of cells.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-23-14(9-11-21-23)18(25)24(12-13-6-3-4-10-20-13)19-22-17-15(26-2)7-5-8-16(17)27-19/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLIZARXCBKADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)

![Tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2879784.png)

![ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2879785.png)

![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)